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Compound of Interest |

Compound Name: 2-(4-Ethylphenoxy)ethanol
CAS No.: 54411-10-8
Cat. No.: B1596235

Get Quote

\ J

CAS: 53944-81-1 | Formula: C10H1402 | Molecular Weight: 166.22 g/mol [1][2]

Executive Summary

2-(4-Ethylphenoxy)ethanol represents a critical lipophilic shift in the glycol ether class.[1][2]
While its parent compound, 2-phenoxyethanol (PE), is the industry standard for preservation
and solvency, the ethyl-substituted homolog offers a distinct physicochemical profile.[1] By
introducing an ethyl group at the para position, this molecule increases lipophilicity (LogP)
without the steric bulk associated with tert-butyl analogs.[2]

This guide analyzes the molecule through the lens of Structure-Activity Relationship (SAR),
providing researchers with the data needed to utilize it as a preservative booster, surfactant
intermediate, or specialized solvent.

Part 1: Physicochemical Profile & Homolog Analysis

To understand the utility of 2-(4-Ethylphenoxy)ethanol, it must be contextualized within its
homologous series.[1][2] The addition of the ethyl group significantly alters the partition
coefficient, affecting membrane permeability and antimicrobial efficacy.
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Comparative Properties Table (The "Goldilocks" Effect)

Data synthesized from experimental consensus and read-across algorithms for the alkyl-
phenoxy series.[1][2]

2-(4- 2-(4-tert-
2-Phenoxyethanol
Property Ethylphenoxy)ethan Butylphenoxy)etha
(Parent)
ol nol
CAS 122-99-6 53944-81-1 713-46-2
Substituent -H -CH2CHs (Ethyl) -C(CHs)s (tert-Butyl)
Mol.[1][2][3][4][5]
) 138.16 g/mol 166.22 g/mol 194.27 g/mol
Weight
LogP (O/W) 1.1-1.2 ~2.1 - 2.3 (Predicted) 28-29
Water Solubility ~26 g/L <5 g/L (Est.) Insoluble
Boiling Point 247°C ~265 - 275°C >280°C
Density 1.102 g/cm3 1.04 - 1.06 g/cm?3 1.01 g/cm3
State (20°C) Liquid Liquid Solid/Semi-solid

Technical Insight: The ethyl analog sits in the optimal zone for membrane disruption.[2] While
Phenoxyethanol is highly water-soluble, it sometimes struggles to penetrate waxy bacterial cell
walls (e.g., Mycobacteria).[2] The tert-butyl analog is too lipophilic, leading to formulation
instability in aqueous systems.[2] The ethyl analog provides enhanced partitioning into lipid
bilayers while maintaining sufficient polarity for emulsion stability.[2]

Part 2: Synthesis & Purification Protocols[1][2]

Methodology Selection: While Williamson ether synthesis (using 2-chloroethanol) is possible, it
is discouraged due to the toxicity of the alkyl halide and high salt waste.[1][2] The Ethylene
Carbonate Ring-Opening route is the preferred "Green Chemistry" approach for industrial and
pilot-scale synthesis.[2]

Reaction Mechanism
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The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-
ethylphenol) on the ethylene carbonate ring, followed by decarboxylation.[1][2]

4-Ethylphenol
(C8H100)

Cat: K2CO3
Temp: 140-150°C

Intermediate [ -CO2 (Decarboxylation; 2-(4-Ethylphenoxy)ethanol
(Hydroxyethyl Carbonate) (C10H1402) + CO2

Ethylene Carbonate
(C3H403)

Click to download full resolution via product page

Figure 1: Base-catalyzed ring-opening synthesis of 2-(4-Ethylphenoxy)ethanol.[1][2]

Step-by-Step Protocol

Reagents:

4-Ethylphenol (Purity >98%)[1][2]

Ethylene Carbonate (1.1 molar equivalent)[1][2][4]

Potassium Carbonate (K2COs, 0.05 molar equivalent)[2]

Solvent: None (Neat reaction) or Xylene (if azeotropic removal is needed, though neat is
preferred).[1][2]

Procedure:

e Charging: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer,
and reflux condenser, charge 122.17 g (1.0 mol) of 4-Ethylphenol and 6.9 g (0.05 mol) of
K2CO:s.

« Inerting: Purge the system with Nitrogen (N2) for 15 minutes to prevent oxidation of the
phenol (which causes darkening).[1][2]

o Heating: Heat the mixture to 145°C. The phenol will melt (MP ~45°C).

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://www.benchchem.com/product/b1596235/docs?utm_src=pdf-body-img#technical-deep-dive-2-4-ethylphenoxy-ethanol
https://www.benchchem.com/product/b1596235/docs?utm_src=pdf-body#technical-deep-dive-2-4-ethylphenoxy-ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Methoxyphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596235?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Addition: Slowly add 96.8 g (1.1 mol) of Ethylene Carbonate via a dropping funnel over 1
hour. Note: COz evolution will occur.[1][2] Ensure proper venting.

e Reaction: Maintain temperature at 150°C for 4—6 hours.

e Checkpoint: Monitor reaction via TLC (Mobile Phase: 30% Ethyl Acetate / 70% Hexane).
Look for the disappearance of the 4-Ethylphenol spot (Rf ~0.6).[1][2]

e Workup:

o Cool to 80°C.

[¢]

Add 200 mL Toluene to dissolve the crude product.[2]

[e]

Wash with 5% NaOH solution (to remove unreacted phenol).[2]

o

Wash with Brine (saturated NaCl) to neutral pH.[1][2]

[¢]

Dry organic layer over MgSOa.[1][2]
« Purification: Vacuum distillation is required for pharmaceutical grade.[1][2]
o Target Range: Collect fractions boiling at ~135-140°C under 5 mmHg vacuum.

Part 3: Analytical Characterization[6]

For drug development and stability testing, a validated HPLC method is essential.[2] The
increased lipophilicity requires a stronger organic gradient compared to standard
phenoxyethanol methods.[2]

HPLC Method (Reverse Phase)[1][2][7][8]
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Parameter

Condition

Column

C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x
150mm, 5um

Mobile Phase A

Water + 0.1% Phosphoric Acid (HsPOa4)

Mobile Phase B

Acetonitrile (ACN)

Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Phenolic absorption max)
Temperature 30°C

Gradient Profile:
e 0-2 min: 20% B (Isocratic hold)[2]

e 2-15 min: 20% -> 80% B (Linear ramp)

e 15-20 min: 80% B (Wash lipophilic impurities)[2]
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Figure 2: Analytical workflow for purity assessment.

Part 4: Safety & Handling (E-E-A-T)[1][2]

Note: While specific toxicological data for the ethyl analog is less abundant than for
phenoxyethanol, the structural homology allows for high-confidence safety tiering.[1]

* Eye Irritation (Category 2A): Like most glycol ethers, this compound is an eye irritant.[1][2]
The mechanism involves surfactant-like disruption of the corneal epithelium.[2] Protocol:
Wear chemical splash goggles during synthesis.
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o Acute Toxicity (Oral): Expected LD50 (Rat) ~1500—-2000 mg/kg (similar to Phenoxyethanol).
[11[2]

» Skin Sensitization: Low potential, but the ethyl group increases skin penetration.[2] Avoid
prolonged contact.

Storage: Store under Nitrogen in a cool, dry place. The ether linkage is stable, but the primary
alcohol can oxidize to the corresponding acid (phenoxy acetic acid derivative) if exposed to
air/light over long periods.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 2-(4-tert-Butylphenoxy)ethanol | C12H1802 | CID 12841 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 2. 2-(4-Methylphenoxy)ethanol | C9H1202 | CID 84804 - PubChem
[pubchem.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://echa.europa.eu/registration-dossier/-/registered-dossier/15318
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://comptox.epa.gov/dashboard/chemical/details/DTXSID9065861
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://www.benchchem.com/product/b1596235?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-tert-Butylphenoxy_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596235?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

3. Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- | C17H2003 | CID 166400 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. 2-(4-Methoxyphenoxy)ethanol | C9H1203 | CID 220079 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. Ethanol | CAS#:64-17-5 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Technical Deep Dive: 2-(4-Ethylphenoxy)ethanol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596235/docs#technical-deep-dive-2-4-
ethylphenoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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